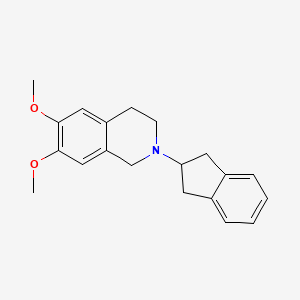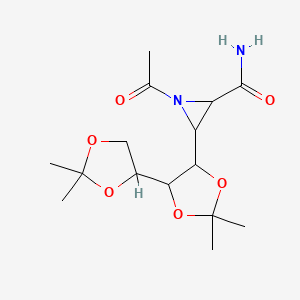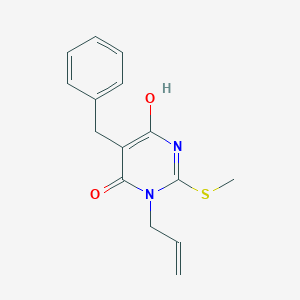
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide, also known as CQ1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide involves its ability to interact with various cellular targets, including DNA, RNA, and proteins. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has also been shown to inhibit the activity of various kinases, including AKT and ERK, leading to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has also been shown to have neuroprotective effects, including the prevention of amyloid beta plaque formation and the inhibition of neuroinflammation. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to have antimicrobial activity against various bacteria and viruses.
实验室实验的优点和局限性
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer therapy. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide. One direction is to further investigate its potential applications in cancer therapy, including its ability to sensitize cancer cells to chemotherapy and its potential use in combination with other anticancer agents. Another direction is to investigate its potential applications in neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Finally, further research is needed to explore the antimicrobial activity of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide and its potential use as an antimicrobial agent.
合成方法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide involves the reaction between 4-chloro-2,5-dimethoxyaniline and 2-phenyl-4-quinolinecarboxylic acid chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide in its pure form.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been studied for its potential neuroprotective effects and ability to prevent the formation of amyloid beta plaques. In infectious diseases, N-(4-chloro-2,5-dimethoxyphenyl)-2-phenyl-4-quinolinecarboxamide has been shown to have antimicrobial activity against various bacteria and viruses.
属性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-29-22-14-21(23(30-2)13-18(22)25)27-24(28)17-12-20(15-8-4-3-5-9-15)26-19-11-7-6-10-16(17)19/h3-14H,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMNHUYXJFYPHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylquinoline-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136225.png)


![1-(4-methoxyphenyl)-4-[1-(2-thienylacetyl)-3-piperidinyl]piperazine](/img/structure/B6136233.png)
![2-{[2-(3-cyclohexylpropanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6136235.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-(2-fluoro-4-methoxybenzyl)-2-piperazinone](/img/structure/B6136240.png)
![1,3-dimethyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6136254.png)
![5-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6136260.png)

![N-benzyl-N-(cyclopropylmethyl)-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6136270.png)
![6-(3-fluoro-4-methoxyphenyl)-3-[(3-methoxy-1-piperidinyl)carbonyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B6136271.png)
![3,5-bis(difluoromethyl)-1-{[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B6136280.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6136299.png)